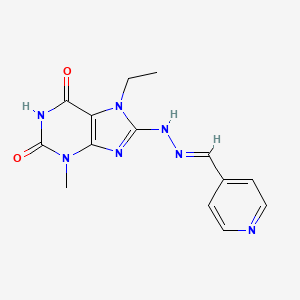

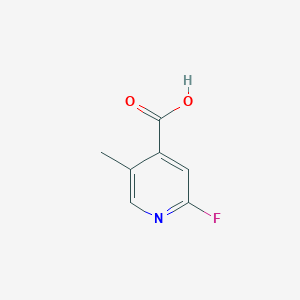

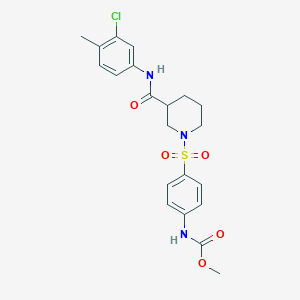

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Diels–Alder cycloaddition . This reaction is commonly used in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Applications De Recherche Scientifique

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, similar to N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, have been explored for their tautomeric behavior and molecular conformation, which are crucial for understanding their pharmaceutical and biological activities. These studies involve spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance to identify possible tautomeric forms, as seen in the work by Erturk et al. (2016) on a related sulfonamide molecule, highlighting the importance of molecular structure in bioorganic and medicinal chemistry applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Catalytic and Synthetic Applications

Sulfonamide and imidazole compounds are known for their roles in catalysis and synthetic chemistry. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been used as an efficient, green, and reusable catalyst and solvent for the synthesis of N-sulfonyl imines, demonstrating the utility of these compounds in facilitating organic reactions at room temperature and yielding products efficiently, as reported by Zolfigol et al. (2010) (Zolfigol, Khazaei, Moosavi-Zare, & Zare, 2010).

Pharmacokinetics and Drug Development

The structural optimization of sulfonamide compounds for improved pharmacokinetic properties is a significant area of research. Humphreys et al. (2003) discussed the optimization of a sulfonamide-based endothelin receptor antagonist, leading to analogs with enhanced metabolic stability and reduced clearance in vivo. This highlights the relevance of structural modifications in developing drugs with favorable pharmacokinetic profiles (Humphreys et al., 2003).

Chemical Synthesis and Reactivity

Sulfonamide compounds are versatile in chemical synthesis, as demonstrated by Khaligh (2014), who used 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This showcases the utility of sulfonamide and imidazole compounds in promoting clean, efficient reactions and producing desired products with high yield in a short time (Khaligh, 2014).

Antibacterial and Biological Evaluation

Sulfonamide derivatives are also studied for their antibacterial properties. Chohan and Shad (2011) synthesized and characterized new sulfonamide-derived ligands and their transition metal complexes, assessing their antibacterial activity. These studies indicate the potential of sulfonamide compounds in developing new antibacterial agents (Chohan & Shad, 2011).

Mécanisme D'action

The mechanism of action would depend on the specific use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on how it interacts with biological systems.

Propriétés

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-14(3)7-12-11/h4,6-7,13H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYHPAQJRVSDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)

![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)

![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)

![2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)